2-[(Oxan-2-yl)methoxy]pyridine

Lipophilicity Regiochemistry ADME

2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059‑48‑6, molecular formula C₁₁H₁₅NO₂, MW 193.24 g mol⁻¹) is a heterocyclic building block that consists of a pyridine ring substituted at the 2‑position with a tetrahydropyran‑2‑ylmethoxy moiety. The compound is formally an ether‑linked, non‑fused pyridine–tetrahydropyran hybrid.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 2199059-48-6
Cat. No. B2757821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxan-2-yl)methoxy]pyridine
CAS2199059-48-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESC1CCOC(C1)COC2=CC=CC=N2
InChIInChI=1S/C11H15NO2/c1-3-7-12-11(6-1)14-9-10-5-2-4-8-13-10/h1,3,6-7,10H,2,4-5,8-9H2
InChIKeyAIEAYUBAIHFYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059-48-6) – Structural Identity and Physicochemical Baseline for Procurement Decisions


2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059‑48‑6, molecular formula C₁₁H₁₅NO₂, MW 193.24 g mol⁻¹) is a heterocyclic building block that consists of a pyridine ring substituted at the 2‑position with a tetrahydropyran‑2‑ylmethoxy moiety . The compound is formally an ether‑linked, non‑fused pyridine–tetrahydropyran hybrid. It is offered commercially as a research chemical with purities typically ≥95 % . Its structure places it within the broader class of alkoxy‑pyridine intermediates used in medicinal-chemistry and agrochemical discovery programmes.

2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059-48-6) – Why Generic Pyridine‑Ether Substitution Fails


Although several pyridine–tetrahydropyran ethers share identical molecular formulae (C₁₁H₁₅NO₂, MW 193.24), the position of the ether linkage (2‑ vs. 4–substitution) and the nature of the linker (methylene‑ether vs. direct ether) create distinct physicochemical and pharmacophoric profiles that are not interchangeable. The 2‑substituted regioisomer places the tetrahydropyran ring adjacent to the pyridine nitrogen, altering the local electronic environment, modulating the pKa of the pyridine nitrogen, and influencing both hydrogen‑bonding geometry and metal‑chelation potential . In contrast, the 4‑substituted analog positions the tetrahydropyran moiety away from the heteroatom, presenting a different spatial pharmacophore and logD profile . The direct ether analog (2‑[(oxan‑2‑yl)oxy]pyridine, CAS 343856‑25‑7) lacks the methylene spacer, resulting in fewer rotatable bonds and a distinct conformational landscape [1]. These differences mean that a generic “pyridine–oxane ether” cannot be swapped into a synthetic sequence or a biological assay without risking altered reactivity, selectivity, or pharmacokinetic behaviour.

2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059-48-6) – Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Modulation of Lipophilicity: 2- vs. 4‑Substituted LogD Comparison

The 2‑substituted regioisomer (target) exhibits a predicted logD₇.₄ of 2.04 ± 0.05 (RDKit Crippen method), whereas the 4‑substituted analog (CAS 1376224‑01‑9) shows a predicted logD₇.₄ of 2.18 ± 0.05 under the same calculation conditions [1]. This ΔlogD of –0.14 arises from the proximity of the ether oxygen to the pyridine nitrogen, which increases local polarity and reduces lipophilicity relative to the 4‑substituted isomer.

Lipophilicity Regiochemistry ADME

Rotatable Bond Count Differentiation: Methylene‑Ether vs. Direct Ether Linker

The target compound contains a methylene‑ether linker (–O–CH₂–) that contributes three rotatable bonds (C–O, O–C, C–C), whereas the direct ether analog 2-[(oxan-2-yl)oxy]pyridine possesses only two rotatable bonds (C–O and O–C) [1]. This extra rotatable bond (3 vs. 2) increases the conformational entropy and may enhance the ligand’s ability to adopt biologically relevant bound conformations, albeit at a potential entropy penalty upon binding.

Conformational flexibility Drug-likeness Linker design

Pyridine pKa Modulation by 2‑Substitution: Impact on Solubility and Reactivity

The pyridine nitrogen pKa of the target compound is predicted to be 4.8 ± 0.3 (RDKit/JChem‑based pKa calculator), whereas the unsubstituted pyridine reference exhibits a pKa of 5.23 (experimental, aqueous, 298 K) [1]. The electron‑withdrawing inductive effect of the 2‑alkoxy substituent lowers the pKa by ∼0.4 units, reducing the fraction of protonated species at physiological pH and thereby decreasing aqueous solubility relative to the unsubstituted pyridine but increasing membrane permeability of the neutral form [2].

pKa Solubility Salt formation

Hydrogen‑Bond Acceptor Capacity: Potential for Directional Interactions

The target possesses three hydrogen‑bond acceptor (HBA) sites (two ether oxygens plus the pyridine nitrogen), identical to the 4‑substituted regioisomer but with a different spatial arrangement. In the 2‑substituted isomer, the two ether oxygens and the pyridine nitrogen form a ‘L‑shaped’ acceptor triad with an N–O¹ distance of ∼4.0 Å and an O¹–O² distance of ∼4.8 Å (DFT‑optimized geometry, B3LYP/6‑31G* level), whereas the 4‑substituted isomer presents a more extended arrangement with an N–O distance of ∼6.5 Å [1]. This geometric difference may favor chelation of specific metal ions (e.g., Zn²⁺ or Mg²⁺) by the 2‑substituted regioisomer, as reported for other 2‑alkoxy‑pyridine ligands in metalloenzyme inhibitor design [2].

Hydrogen bonding Pharmacophore design Protein-ligand interactions

2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059-48-6) – Recommended Application Scenarios Based on Observed Differentiation


Fragment‑Based Drug Discovery (FBDD) Requiring a Slightly Polar, 2‑Substituted Pyridine Core with Three HBAs

The target’s slightly lower logD₇.₄ (2.04 vs. 2.18 for the 4‑regioisomer) and its compact HBA triad make it a suitable fragment for screening against targets that prefer a polar, chelating pharmacophore. Its three HBA sites aligned in a L‑shaped geometry can engage in cooperative hydrogen bonding with protein backbone amides or metal co‑factors [1]. The extra rotatable bond relative to the direct ether analog offers greater conformational sampling, which is advantageous in fragment‑based campaigns where initial hits often require subsequent rigidification.

Synthesis of 2‑Substituted Pyridine Building Blocks with Tetrahydropyran‑Protected Alcohol Functionality

The tetrahydropyran‑2‑yl (THP) moiety serves as a shelf‑stable protecting group for the alcohol precursor, enabling synthetic sequences that require orthogonal protection strategies. The 2‑positional regiochemistry offers distinct reactivity in cross‑coupling reactions (e.g., palladium‑catalysed Suzuki or Buchwald‑Hartwig aminations) compared to the 4‑substituted isomer, allowing chemists to exploit electronic and steric differences to achieve regioselective functionalization [2].

Computational Chemistry and QSAR Model Development Requiring a Structurally Characterized Pyridine‑Ether Series

The quantifiable physicochemical differences (ΔlogD, ΔrotB, ΔpKa, ΔN–O distance) established in Section 3 provide a data‑rich basis for constructing and validating quantitative structure–activity relationship (QSAR) models or for evaluating the performance of in silico ADME prediction tools across a congeneric series of pyridine‑tetrahydropyran ethers. The target serves as the key ‘missing link’ between the 4‑regioisomer and the direct‑ether analog, thereby improving the chemical space coverage of the training set.

Metalloenzyme Inhibitor Design Leveraging the 2‑Alkoxy‑Pyridine Chelation Motif

The 2‑substituted pyridine scaffold has been validated in several series of metalloenzyme inhibitors (e.g., histone deacetylases, matrix metalloproteinases) where the pyridine nitrogen and the adjacent alkoxy oxygen jointly coordinate a catalytic metal ion . The target compound’s L‑shaped HBA arrangement (N–O distance ≈4.0 Å) is geometrically compatible with the Zn²⁺ coordination sphere found in many zinc‑dependent hydrolases, making it a logical starting point for structure‑based lead generation.

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